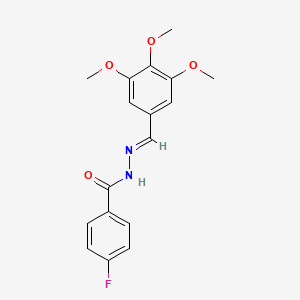![molecular formula C13H17N3O4S B5568300 5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)
5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Imaging Applications in Parkinson's Disease
The compound HG-10-102-01, related structurally to 5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone, has been synthesized for potential use as a PET imaging agent in Parkinson's disease research. The synthesis involves multi-step reactions yielding the target tracer with high radiochemical purity and specific activity, indicating its utility in neuroimaging studies for the visualization of LRRK2 enzyme activity, which is implicated in Parkinson's disease (Wang et al., 2017).
Heterocyclic Compound Synthesis for Anti-inflammatory and Analgesic Agents
Research into the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has led to the development of compounds with significant anti-inflammatory and analgesic activities. This research showcases the potential pharmaceutical applications of pyrimidinone derivatives in creating more effective treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have been identified as important intermediates for inhibiting tumor necrosis factor alpha and nitric oxide. A green synthetic method has been established for these compounds, indicating their potential application in anti-inflammatory and anticancer therapies (Lei et al., 2017).
Novel Pyrimidinone/Fused Pyrimidinone Derivatives
Research into 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes has led to the development of novel pyrimidinone and fused pyrimidinone derivatives via [4+2] cycloaddition reactions. These compounds have potential applications in various fields of chemistry and drug development due to their unique structural properties (Sharma & Mahajan, 1997).
Properties
IUPAC Name |
4-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-prop-2-enyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-2-3-9-11(18)14-13(15-12(9)19)21-8-10(17)16-4-6-20-7-5-16/h2H,1,3-8H2,(H2,14,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGIASPGNSTSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(NC1=O)SCC(=O)N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)
![8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568226.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5568239.png)


![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)


![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5568296.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide](/img/structure/B5568298.png)

![2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5568315.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)
